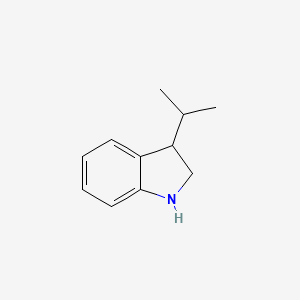

3-Isopropylindoline

Description

Properties

IUPAC Name |

3-propan-2-yl-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8(2)10-7-12-11-6-4-3-5-9(10)11/h3-6,8,10,12H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZQCOOQPFGESL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67932-69-8 | |

| Record name | 3-(propan-2-yl)-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylindoline can be achieved through several methods. One common approach involves the reduction of indole derivatives. For instance, the reduction of 3-isopropylindole using catalytic hydrogenation can yield this compound. Another method involves the intramolecular Diels–Alder reaction, where a suitable diene and dienophile are used to form the indoline ring system .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The use of palladium or platinum catalysts under high-pressure hydrogenation conditions is common. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Isopropylindoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-isopropylindole using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Further reduction can lead to the formation of more saturated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products:

Oxidation: 3-Isopropylindole.

Reduction: Saturated indoline derivatives.

Substitution: Various substituted this compound derivatives depending on the electrophile used.

Scientific Research Applications

Scientific Research Applications

The applications of 3-Isopropylindoline can be categorized into several key areas:

1. Chemistry:

- Building Block for Synthesis: It is utilized in the synthesis of other indole derivatives and complex organic compounds.

- Reactivity: The compound's reactivity allows it to form various derivatives through electrophilic substitution reactions.

2. Biology:

- Biological Activities: Research indicates that derivatives of this compound exhibit potential biological activities, including:

- Antiviral Properties: Some studies have demonstrated efficacy against viral infections.

- Anticancer Activity: Compounds derived from this compound have shown promise in inhibiting cancer cell growth.

- Antimicrobial Effects: It has been investigated for its ability to combat bacterial infections.

3. Medicine:

- Drug Development: The compound is explored for its potential use in developing new therapeutic agents targeting various diseases.

- Mechanism of Action: It interacts with multiple biological receptors, influencing significant biochemical pathways relevant to disease treatment.

4. Industry:

- Production of Dyes and Pigments: this compound is used in manufacturing dyes and pigments due to its stable chemical structure.

- Industrial Chemicals: Its derivatives find applications in producing various industrial chemicals.

Data Table: Applications Overview

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Versatile reactivity leading to diverse derivatives |

| Biology | Antiviral, anticancer, antimicrobial | Demonstrated efficacy against specific pathogens |

| Medicine | Drug development | Potential therapeutic agents targeting various diseases |

| Industry | Dyes and pigments production | Stable structure suitable for industrial applications |

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound derivatives on cancer cell lines. The results indicated a significant reduction in cell viability, suggesting potential as a lead compound for anticancer drug development. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Antiviral Properties

Another research effort focused on the antiviral activity of this compound against influenza viruses. In vitro tests revealed that the compound inhibited viral replication, highlighting its potential as an antiviral agent. Further studies are needed to explore its efficacy in vivo.

Mechanism of Action

The mechanism of action of 3-Isopropylindoline and its derivatives involves interactions with various molecular targets. These compounds can bind to specific receptors or enzymes, modulating their activity. For instance, indoline derivatives have been shown to interact with neurotransmitter receptors, influencing neurological pathways. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs of 3-isopropylindoline, highlighting differences in substituents, molecular weights, and functional groups:

Key Observations :

- Functional Groups: Unlike this compound, most analogs in the evidence are isoindoline-1,3-diones, which include two ketone groups (dione) and varying substituents (e.g., hydroxypropyl, morpholinopropyl). These groups enhance polarity and influence reactivity .

- Toxicity: The morpholinopropyl-substituted isoindoline derivative exhibits acute toxicity (LD₅₀ = 180 mg/kg in mice via intravenous exposure), suggesting that bulky substituents may enhance biological activity .

Physicochemical Properties

- Boiling Points and Solubility : While direct data for this compound is lacking, analogs like 3-(3-hydroxypropyl)indole (CAS 3569-21-9) exhibit a boiling point of 200°C at 2 mmHg and density of 1.13 g/cm³, suggesting that alkyl substituents increase hydrophobicity .

Notes and Limitations

Data Gaps : Direct experimental data on this compound is scarce; comparisons rely on structurally related compounds.

Structural Differences : Isoindoline-1,3-diones differ from indolines by the presence of two ketone groups, which significantly alter electronic and steric properties .

Substituent Effects : The position and nature of substituents (e.g., isopropyl vs. hydroxypropyl) critically influence solubility, toxicity, and synthetic routes .

Biological Activity

3-Isopropylindoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The isopropyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of indoline, including this compound, exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of various indole derivatives against Mycobacterium tuberculosis (Mtb), showcasing that certain substitutions can enhance activity against both replicating and non-replicating forms of the bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were evaluated using high-throughput screening methods.

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | >16 | Anti-Mtb |

| 6-Chloro derivative | 51.3 | Anti-Mtb |

| 6-Bromo derivative | >32 | Loss of activity |

This table summarizes the MIC values for selected derivatives, demonstrating that structural modifications can significantly impact biological activity against Mtb .

The mechanism by which this compound exerts its antimicrobial effects may involve inhibition of key enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. Compounds with similar structures have been shown to inhibit Mtb DNA gyrase effectively, leading to cell death through disruption of DNA supercoiling .

Case Studies

- Study on Antimycobacterial Activity : A detailed evaluation was conducted on various indole derivatives, including this compound. The study employed the LORA assay to assess efficacy against non-replicating Mtb, revealing that certain compounds retained inhibitory activity under low-oxygen conditions typical of latent tuberculosis infections .

- Structure-Activity Relationship (SAR) Analysis : A comprehensive SAR analysis indicated that modifications at the C-6 position of the indole ring could enhance or diminish biological activity. For example, introducing halogen groups at this position resulted in varying degrees of inhibition against Mtb, highlighting the importance of chemical structure in determining biological efficacy .

Q & A

Q. What are best practices for incorporating literature gaps into this compound research proposals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.